7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine
Description
Contextualization of Pyrrolo[2,3-c]pyridine (6-Azaindole) Systems in Medicinal Chemistry
The pyrrolo[2,3-c]pyridine system, commonly known as 6-azaindole (B1212597), is a "privileged structure" in medicinal chemistry. pharmablock.com These nitrogen-containing heterocyclic compounds are considered bioisosteres of indole (B1671886) and purine (B94841) systems, meaning they have similar physical and chemical properties that allow them to interact with biological targets in a comparable manner. pharmablock.com The addition of a nitrogen atom to the indole ring can modulate a compound's potency and physicochemical properties, such as enhancing solubility or creating new intellectual property space. pharmablock.comnih.gov
The 6-azaindole scaffold is a key component in a variety of therapeutic agents. nih.govrsc.org For instance, Fostemsavir, an FDA-approved drug for HIV treatment, is a derivative of 6-azaindole that functions by inhibiting the attachment of the virus to host cells. nih.gov The versatility of this scaffold is further demonstrated by its use in developing kinase inhibitors and glucocorticoid receptor agonists. nih.gov The distinct physicochemical properties of the four structural isomers of azaindole (4-, 5-, 6-, and 7-azaindole) allow for fine-tuning of molecules for specific therapeutic purposes, attracting significant interest from the medicinal chemistry community. nih.gov
Significance of Substituted Heterocyclic Compounds in Drug Development
Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structure, are fundamental to modern drug development. The strategic modification of these core structures through the addition of various substituent groups is a cornerstone of medicinal chemistry. These substitutions allow researchers to meticulously adjust the physicochemical and pharmacokinetic parameters of a lead compound.
Research Scope and Potential of 7-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine and its Analogues
While specific research focusing exclusively on this compound is not extensively detailed in publicly available literature, its potential can be inferred from its structure. It is a derivative of the highly valued 6-azaindole scaffold, featuring two key substitutions: a methoxy (B1213986) group at the 7-position and a methyl group at the 2-position.
The methoxy group is known to be a non-lipophilic substituent that can improve ligand-protein binding and potency. tandfonline.com Its presence can render an aromatic ring electron-rich and its oxygen atom can act as a hydrogen bond acceptor, potentially improving interactions with biological targets. tandfonline.com The methyl group can also contribute to potency. Therefore, the combination of the 6-azaindole core with these specific substituents suggests that this compound could be a promising candidate for investigation in various therapeutic areas.
The research scope is further illuminated by studies on its analogues. Various substituted pyrrolo[2,3-c]pyridines and other azaindole isomers have been investigated as potent inhibitors for a range of biological targets. For example, different derivatives of the pyrrolopyridine scaffold have been explored as:
Lysine-specific demethylase 1 (LSD1) inhibitors , which have potential in cancer therapy. nih.gov
FMS kinase (CSF-1R) inhibitors , which are targets for inflammatory disorders and certain cancers. nih.gov
Fibroblast growth factor receptor (FGFR) inhibitors , another important target in oncology. acs.orgrsc.org
These examples underscore the therapeutic potential inherent in the 6-azaindole scaffold. The specific substitutions on this compound provide a clear rationale for its synthesis and biological evaluation as part of a broader drug discovery program targeting kinases or other enzymes implicated in disease.
Detailed Research Findings on Pyrrolopyridine Analogues
| Compound Class/Scaffold | Research Finding |
| Pyrrolo[3,2-c]pyridine Derivatives | Demonstrated potent anticancer activities by acting as colchicine-binding site inhibitors, causing G2/M phase cell cycle arrest and apoptosis. tandfonline.comnih.gov |
| Pyrrolo[2,3-c]pyridines | Discovered as a new class of highly potent and reversible Lysine-specific demethylase 1 (LSD1) inhibitors, with potential applications in treating acute myeloid leukemia and small cell lung cancer. nih.gov |
| 7-Azaindole (B17877) Derivatives | Novel derivatives were developed as selective covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for potential treatment of hepatocellular carcinoma. acs.org |
| Pyrrolo[3,2-c]pyridine Derivatives | A series of these compounds showed inhibitory effects against FMS kinase, a target for inflammatory disorders and cancers like ovarian, prostate, and breast cancer. nih.gov |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | Developed as potent inhibitors against FGFR1, 2, and 3, showing inhibition of breast cancer cell proliferation, migration, and invasion. rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-5-7-3-4-10-9(12-2)8(7)11-6/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAGRUPBVOZDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the 1h Pyrrolo 2,3 C Pyridine Core and Its Derivatives
Established Strategies for Pyrrolo[2,3-c]pyridine System Construction
The synthesis of pyrrolopyridines can be broadly categorized into three main approaches: building the pyrrole (B145914) ring onto a pre-existing pyridine (B92270), constructing the pyridine ring onto a pyrrole precursor, or forming both rings concurrently. ias.ac.in
This strategy begins with a functionalized pyridine derivative, upon which the pyrrole ring is constructed. A common approach involves utilizing substituted pyridines and applying synthetic transformations analogous to classical indole (B1671886) syntheses. For instance, modifications of the Madelung and Fischer indole syntheses have been successfully adapted for the preparation of various alkyl and aryl-substituted 1H-pyrrolopyridines. rsc.org
One specific example involves the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a related isomer. The process starts with a 2-iodo-4-chloropyrrolopyridine intermediate, which is itself derived from a pyridine precursor. A chemoselective Suzuki–Miyaura cross-coupling reaction is then performed at the C-2 position to introduce the aryl group, effectively forming the pyrrole ring fused to the pyridine core. nih.gov
Table 1: Examples of Annulation of Pyrrole Nucleus to Pyridine Rings
| Starting Material | Key Reaction | Product Class | Reference |
|---|---|---|---|
| Substituted Pyridines | Modified Madelung/Fischer Synthesis | Alkyl/Aryl-substituted 1H-Pyrrolopyridines | rsc.org |
Conversely, the pyridine ring can be annulated onto a pre-existing pyrrole scaffold. This approach is particularly useful when the desired substitution pattern on the pyrrole ring is more easily accessible from pyrrole starting materials.
A notable example is the cyclo-condensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with various reagents. When reacted with acetylacetone, ethyl cyanoacetate, or malononitrile (B47326) in the presence of hydrochloric acid, this pyrrole derivative undergoes cyclization to form new substituted 1H-pyrrolo[2,3-b]pyridine systems. researchgate.net The mechanism involves the addition of the pyrrole amino group onto a cyano or carbonyl group of the reacting partner, followed by cyclization and aromatization to yield the fused bicyclic product. researchgate.net
Table 2: Examples of Annulation of Pyridine Nucleus to Pyrrole Rings
| Starting Material | Reagent | Product Class | Reference |
|---|---|---|---|
| 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Acetylacetone | Substituted 1H-Pyrrolo[2,3-b]pyridines | researchgate.net |
| 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Ethyl Cyanoacetate | Substituted 1H-Pyrrolo[2,3-b]pyridines | researchgate.net |
In some synthetic strategies, the pyrrole and pyridine rings are formed in a concerted or sequential manner from acyclic precursors, without the isolation of a monocyclic intermediate. These methods often involve cascade or domino reactions that efficiently build molecular complexity.
For the related 1H-pyrrolo[3,2-c]quinoline system, a synergetic copper/zinc-catalyzed one-step annulation reaction has been developed. This process involves the reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes, proceeding through a double cyclization pathway to deliver the fused heterocyclic core in moderate to good yields. rsc.org While this example leads to a quinoline-fused system, the principle of a one-pot double cyclization illustrates a powerful strategy for the synchronous formation of fused heteroaromatic rings.
Another approach involves a phosphine-mediated reaction sequence. The Morita–Baylis–Hillman (MBH)-type reaction between indole-derived N-alkynamides and a phosphine (B1218219) can generate zwitterionic species. Subsequent O-acylation and an intramolecular Wittig reaction can lead to the formation of fused pyrroloquinolinone scaffolds, demonstrating a sophisticated cascade for constructing the fused system. acs.org
Regioselective Functionalization Approaches for Pyrrolo[2,3-c]pyridines
Once the core 1H-pyrrolo[2,3-c]pyridine scaffold is constructed, further functionalization is often required to achieve the desired substitution pattern, such as that in 7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine. Regioselectivity is a critical consideration in these reactions.
The introduction of a methoxy (B1213986) group onto the pyrrolopyridine ring can be accomplished through various synthetic maneuvers. Often, a precursor with a hydroxyl or halo group at the desired position is used, which is then converted to the methoxy ether.
For instance, in the synthesis of related 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, various aryl groups, including those with methoxy substituents, can be introduced. The synthesis of 4-chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is achieved via a Suzuki-Miyaura coupling using 4-methoxyphenylboronic acid. nih.gov While this introduces the methoxy group as part of an aryl substituent, direct methoxylation of the heterocyclic core can also be envisioned, typically proceeding from a halogenated or hydroxylated intermediate.
Table 3: Methods for Introducing Methoxy Functionality
| Precursor Type | Key Reaction | Functional Group Introduced | Reference |
|---|---|---|---|
| Halogenated Pyrrolopyridine | Suzuki-Miyaura Coupling | 4-Methoxyphenyl | nih.gov |
The installation of methyl groups at specific positions of the pyrrolopyridine nucleus is a common requirement in the synthesis of derivatives. These groups can be introduced either during the ring construction or by functionalization of the pre-formed heterocycle.
Modified Fischer indole syntheses are frequently employed to prepare 2- and 3-alkyl-substituted 1H-pyrrolo[2,3-b]pyridines. rsc.org This involves the cyclization of a suitably chosen (pyridin-2-yl)hydrazone of a ketone, where the structure of the ketone dictates the substitution pattern of the resulting pyrrole ring. For example, using acetone (B3395972) as the ketone component would lead to a 2-methyl substituted product.
Palladium-catalyzed cross-coupling reactions are also powerful tools for regioselective functionalization. While arylation at the C-2 position of 7-azaindoles has been demonstrated using arylthianthrenium salts, similar cross-coupling strategies (e.g., using methylboronic acid or methyl Grignard reagents) can be applied to introduce methyl groups at specific positions, provided a suitable halo-substituted precursor is available. acs.org
Table 4: Methods for Introducing Methyl Substituents
| Method | Key Feature | Position of Methylation | Reference |
|---|---|---|---|
| Modified Fischer Synthesis | Cyclization of a (pyridinyl)hydrazone with a ketone | C-2, C-3 | rsc.org |
Specific Reaction Pathways for 7-Methoxy-1H-pyrrolo[2,3-c]pyridine Synthesis
A common modern approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. For instance, a synthetic route to the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold begins with a substituted pyridine, which undergoes a series of transformations including oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal (B89532) to build a key vinyl intermediate. nih.gov A subsequent reductive cyclization using iron powder in acetic acid then forms the fused pyrrole ring. nih.gov Adapting this strategy, one could envision starting with a 2-methoxy-4-aminopyridine derivative to ultimately install the desired methoxy group at the 7-position of the pyrrolo[2,3-c]pyridine core.
Advanced Synthetic Transformations for Pyrrolo[2,3-c]pyridine Derivatives
Once the core heterocyclic system is established, its further elaboration is crucial for creating diverse derivatives. Advanced transformations, particularly those catalyzed by transition metals, offer powerful tools for this purpose.
Palladium-Catalyzed Coupling Reactions for Pyrrolo[2,3-c]pyridine Elaboration
Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of pyrrolopyrimidine and pyrrolopyridine scaffolds. osi.lv These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups. For example, the Suzuki cross-coupling reaction between a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate and various arylboronic acids, catalyzed by Pd(PPh₃)₄, has been successfully employed to generate a library of 6-aryl derivatives. nih.gov A similar strategy on a halo-substituted 7-methoxy-1H-pyrrolo[2,3-c]pyridine would allow for the introduction of diverse aryl groups at various positions. The reaction conditions typically involve a palladium catalyst, a base such as potassium carbonate, and a solvent system like 1,4-dioxane (B91453) and water. nih.govnih.gov
Buchwald-Hartwig Amination: This is a key method for forming C-N bonds. It has been used to introduce secondary amines at the C-4 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This transformation is crucial for synthesizing aminopyrrolopyridines, a common motif in biologically active molecules. The reaction often employs a palladium pre-catalyst with specialized phosphine ligands like RuPhos. nih.gov
Below is a table summarizing typical conditions for Suzuki-Miyaura reactions on related scaffolds.
| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 4-chloro-2-iodo-1-SEM-pyrrolo[2,3-b]pyridine | (4-methoxyphenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | 1,4-dioxane/H₂O | 100 | 0.5 | 90 | nih.gov |
| 2 | 4-chloro-2-iodo-1-SEM-pyrrolo[2,3-b]pyridine | (4-(hydroxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O | 90 | 22 | 83 | nih.gov |
| 3 | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Substituted phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O | 125 | 0.43 | 52-76 | nih.gov |
Intramolecular Cyclization Reactions in Pyrrolo[2,3-c]pyridine Synthesis
Intramolecular cyclization reactions provide a powerful means to construct polycyclic systems incorporating the pyrrolopyridine core. These methods can form additional fused rings, leading to complex molecular architectures.
One such approach is the palladium-catalyzed intramolecular C–H arylation. beilstein-journals.org This method has been applied to 2-quinolinecarboxyamide derivatives bearing an N-aryl bromide, where the cyclization occurs at the C-H bond adjacent to the amide on the pyridine ring, yielding multiply fused heterocyclic compounds. beilstein-journals.org A similar strategy could be envisioned where a suitably substituted N-aryl-1H-pyrrolo[2,3-c]pyridine-carboxamide undergoes intramolecular cyclization to build additional fused rings.
Another strategy involves free-radical intramolecular cyclization. This has been used to synthesize a range of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives from o-bromophenyl-substituted pyrrolylpyridinium salts using a radical initiator system like (TMS)₃SiH/AIBN. beilstein-journals.org This method demonstrates the utility of radical chemistry in building complex fused systems from pyrrole and pyridine precursors.
Reductive Cyclization Methods
Reductive cyclization is a key strategy for forming the pyrrole ring in pyrrolopyridine systems. This method often involves the reduction of a nitro group to an amine, which then undergoes spontaneous or catalyzed cyclization with a neighboring functional group.
A prominent example is the synthesis of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate from an (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide precursor. nih.gov The reaction is carried out using iron powder in acetic acid, where the iron reduces the nitro group, initiating a cyclization cascade to form the pyrrole ring. nih.gov This robust method is often high-yielding and tolerant of various functional groups.
Optimization of Reaction Conditions and Yields in Pyrrolo[2,3-c]pyridine Synthesis
The success of synthetic transformations hinges on the careful optimization of reaction conditions. For the synthesis and elaboration of pyrrolopyridine derivatives, factors such as the choice of catalyst, ligand, solvent, base, and temperature are critical for maximizing yield and minimizing side products.
In the context of palladium-catalyzed C-H arylation, studies have shown that both temperature and the choice of ligand significantly impact reaction efficiency. For the cyclization of a quinoline (B57606) amide, increasing the temperature from 90 °C to 130 °C improved the yield substantially. beilstein-journals.org Furthermore, the addition of a phosphine ligand like PPh₃ was shown to dramatically increase the yield from 42% to 94%. beilstein-journals.org
Similarly, optimizing phosphine-mediated reactions for the synthesis of fused heterocycles involved screening various phosphines and solvents. acs.org A switch from PBu₃ to the milder PPh₃, and changing the solvent to 1,2-dichloroethane (B1671644) (DCE), resulted in an increase in product yield from 20% to 86%. acs.org
The following table illustrates the optimization of a palladium-catalyzed intramolecular C-H arylation reaction. beilstein-journals.org
| Entry | Catalyst | Ligand | Additive | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | None | None | 90 | 25 |
| 2 | Pd(OAc)₂ | None | None | 110 | 42 |
| 3 | Pd(OAc)₂ | None | None | 130 | 51 |
| 4 | Pd(OAc)₂ | PPh₃ | None | 110 | 94 |
| 5 | Pd(OAc)₂ | PCy₃ | Pivalic Acid | 110 | 77 |
These examples underscore the importance of systematic optimization in developing efficient and high-yielding synthetic routes for complex heterocyclic compounds like this compound and its derivatives.
Structure Activity Relationship Sar Studies of 1h Pyrrolo 2,3 C Pyridine Derivatives
Influence of Substituent Location on Biological Activity
The biological activity of pyrrolopyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The pyrrolopyridine scaffold offers multiple positions for substitution, and the specific placement of functional groups can dictate the molecule's interaction with its biological target, thereby influencing its potency and selectivity.
For instance, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, the nature of the aryl group at the 6-position was found to be a critical determinant of antiproliferative activity. The introduction of electron-donating groups, such as a methyl or methoxy (B1213986) group, on the para-position of the B-ring (an aryl substituent) led to an increase in antiproliferative activities. Conversely, the presence of electron-withdrawing groups like fluorine, chlorine, or a nitro group at the same position resulted in decreased activity. This suggests that the electronic properties of the substituent at this specific location play a significant role in the compound's biological effect.
Impact of Methoxy and Methyl Groups as Electron-Donating Substituents on the Pyrrolo[2,3-c]pyridine Scaffold
Electron-donating groups, such as methoxy (-OCH3) and methyl (-CH3) groups, can significantly modulate the electronic and steric properties of the 1H-pyrrolo[2,3-c]pyridine scaffold, thereby influencing its biological activity. These groups can increase the electron density of the aromatic system, which may enhance interactions with biological targets through mechanisms like increased hydrogen bond basicity or improved π-π stacking interactions.
In studies of 1H-pyrrolo[3,2-c]pyridine derivatives, the introduction of electron-donating groups like methyl and methoxy at the para-position of a phenyl ring substituent was found to enhance antiproliferative activity. This suggests that increased electron density in this region of the molecule is favorable for its interaction with the target protein. Furthermore, compounds with electron-donating groups such as hydroxyl and methoxy on the meta-position of the B-ring also showed improved activity.
The following table illustrates the effect of substituents on the antiproliferative activity of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines against the HeLa cancer cell line.
| Compound | B-Ring Substituent | IC50 (μM) against HeLa |
| 10a | Phenyl | >10 |
| 10d | 4-Methylphenyl | 1.89 |
| 10h | 4-Methoxyphenyl | 1.25 |
| 10l | 4-Fluorophenyl | 4.86 |
| 10m | 4-Chlorophenyl | 8.54 |
| 10n | 4-Nitrophenyl | >10 |
This data is derived from a study on 1H-pyrrolo[3,2-c]pyridine derivatives and is presented to illustrate the general principles of substituent effects on a related scaffold.
Conformational Dynamics and Molecular Recognition in Pyrrolo[2,3-c]pyridine Ligands
The three-dimensional conformation of a ligand and its dynamic behavior are critical for its recognition by and binding to a biological target. The pyrrolopyridine scaffold, being relatively rigid, provides a stable platform for the presentation of various functional groups. The orientation of these groups, governed by rotational freedom around single bonds, can significantly impact binding affinity.
Molecular dynamics simulations of pyrrolopyridine derivatives have shown that the scaffold can form stable hydrogen bond interactions with the hinge region of kinases. The substituents on the pyrrolopyridine core then orient themselves into specific pockets of the binding site. For example, in a study of pyrrolopyridine derivatives as JAK1 inhibitors, the chlorobenzyl moiety of a ligand was observed to fold into a hydrophobic pocket, a conformation that was found to be crucial for its inhibitory activity.
The process of molecular recognition involves a complex interplay of electrostatic, hydrophobic, and steric interactions. The specific substitution pattern on the 1H-pyrrolo[2,3-c]pyridine ring system will determine its preferred binding mode and interaction profile with a given protein. The conformational flexibility of the substituents allows the ligand to adapt to the topology of the binding site, a process often referred to as "induced fit." Understanding these conformational dynamics is key to designing ligands with high affinity and selectivity.
Computational Approaches to SAR Analysis (e.g., QSAR)
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the relationship between the chemical structure of a compound and its biological activity. These approaches are used to develop predictive models that can guide the design of new, more potent analogs.
For a series of 1H-pyrrolo[2,3-b]pyridine derivatives with cytotoxic activity, a QSAR study was conducted to design and predict the activity of new inhibitors. nih.gov This study utilized molecular fingerprints and various 2D and 3D descriptors to build a statistically significant model. nih.gov The model was able to identify key structural fragments that were either positively or negatively correlated with the biological activity. nih.gov For instance, the fingerprint "PubchemFP759" (1-chloro-2-methylbenzene) was identified as the most effective fragment for the biological activity of the most active compound in the series. nih.gov
Such QSAR models, often complemented by molecular docking and molecular dynamics simulations, provide a detailed understanding of the ligand-target interactions at the atomic level. nih.gov They can help to rationalize the observed SAR and provide a theoretical framework for the design of novel compounds with improved pharmacological properties. nih.gov
Pre Clinical Biological Activity and Mechanistic Investigations of 1h Pyrrolo 2,3 C Pyridine Derivatives
Molecular Mechanisms of Action
Interaction with Enzymes and Receptors
Further research and publication of studies specifically investigating 7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine are required to populate these areas of scientific inquiry.
Inhibition of Key Cellular Processes (e.g., Tubulin Polymerization, DNA Replication)
Recent studies have focused on designing and synthesizing 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization, a critical process for cell division. tandfonline.comnih.gov Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a fundamental role in cell mitosis. tandfonline.com Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. nih.gov
A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were developed as colchicine-binding site inhibitors. nih.gov The colchicine-binding site on β-tubulin is a key target for drugs that inhibit microtubule assembly. Molecular modeling studies suggest that these compounds interact with tubulin by forming hydrogen bonds at the colchicine (B1669291) site. tandfonline.com
Among the synthesized compounds, a derivative identified as 10t , which features an indolyl group as the B-ring and a 3,4,5-trimethoxyphenyl moiety as the A-ring, demonstrated particularly potent activity. nih.gov In cell-free assays, compound 10t was shown to potently inhibit the polymerization of purified tubulin at concentrations of 3 µM and 5 µM. tandfonline.comnih.gov Furthermore, immunofluorescence staining in HeLa cells revealed that treatment with 10t at a concentration of 0.12 µM remarkably disrupted the organization of the microtubule network. tandfonline.comnih.gov
Effects on Cell Cycle Progression and Apoptosis in in vitro Systems
By disrupting microtubule dynamics, 1H-pyrrolo[3,2-c]pyridine derivatives effectively interfere with the cell cycle, leading to mitotic arrest and subsequent programmed cell death (apoptosis). The lead compound, 10t , was investigated for its effects on the cell cycle distribution in HeLa cervical cancer cells. nih.gov
Flow cytometry analysis showed that treating HeLa cells with 10t for 24 hours led to a significant, dose-dependent accumulation of cells in the G2/M phase of the cell cycle. nih.govsemanticscholar.org Compared to the control group, where only 3.8% of cells were in the G2/M phase, treatment with 10t at concentrations equivalent to its IC50, 2x IC50, and 3x IC50 resulted in 9.6%, 40.6%, and 67.3% of cells arrested in the G2/M phase, respectively. nih.govsemanticscholar.org This blockage of mitotic progression is a hallmark of microtubule-targeting agents. nih.gov
Following cell cycle arrest, prolonged treatment with these compounds triggers apoptosis. The induction of apoptosis by compound 10t was quantified using biparametric cytofluorimetric analysis. nih.gov The results demonstrated that 10t significantly induced apoptosis in HeLa cells in a dose-dependent manner after 24 hours of treatment. tandfonline.comnih.gov
| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Control (0.1% DMSO) | 62.5% | 33.7% | 3.8% |
| Compound 10t (1x IC50) | 59.1% | 31.3% | 9.6% |
| Compound 10t (2x IC50) | 25.8% | 33.6% | 40.6% |
| Compound 10t (3x IC50) | 12.3% | 20.4% | 67.3% |
| Treatment (24h) | % Total Apoptotic Cells |
|---|---|
| Control (0.1% DMSO) | 3.8% |
| Compound 10t (1x IC50) | 15.2% |
| Compound 10t (2x IC50) | 33.7% |
| Compound 10t (3x IC50) | 58.6% |
Functional Characterization in Pre-clinical Assays
The functional outcome of the mechanistic activities described above is the inhibition of cancer cell proliferation. The antiproliferative effects of the newly synthesized 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated in vitro against a panel of human cancer cell lines using a standard MTT assay. nih.gov
The compounds were tested against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. nih.gov Most of the synthesized derivatives exhibited moderate to excellent antiproliferative activities, with IC50 values ranging from the micromolar to the nanomolar level. nih.gov
Compound 10t was identified as the most potent derivative, displaying the strongest antiproliferative activities against all three cell lines. tandfonline.comnih.gov Its IC50 values were 0.12 µM for HeLa cells, 0.15 µM for SGC-7901 cells, and 0.21 µM for MCF-7 cells. nih.gov These findings highlight the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold as a basis for the development of effective anticancer agents. nih.govsemanticscholar.org
| Compound | HeLa | SGC-7901 | MCF-7 |
|---|---|---|---|
| 10f | 0.45 | 0.33 | 0.51 |
| 10h | 0.39 | 0.28 | 0.42 |
| 10t | 0.12 | 0.15 | 0.21 |
Future Research Directions and Broader Academic Implications of Pyrrolo 2,3 C Pyridine Scaffolds
Development of Novel Synthetic Routes for Diverse Derivatization
Future synthetic research on pyrrolo[2,3-c]pyridine scaffolds, including 7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, will likely concentrate on the development of more efficient and versatile synthetic routes to enable extensive derivatization. While established methods provide access to the core structure, the demand for novel analogs with diverse substitution patterns necessitates the exploration of innovative synthetic strategies.
Key areas for future synthetic exploration include:
C-H Activation: Direct functionalization of the pyrrolo[2,3-c]pyridine core through C-H activation would offer a more atom-economical and environmentally benign approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.
Flow Chemistry: The use of continuous flow technologies can offer improved reaction control, enhanced safety, and scalability for the synthesis of pyrrolo[2,3-c]pyridine libraries. This can facilitate rapid lead optimization in drug discovery programs.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions, opening new avenues for the derivatization of the pyrrolo[2,3-c]pyridine scaffold.
A summary of potential synthetic strategies for derivatization is presented in the table below.
| Synthetic Strategy | Potential Advantages |
| C-H Activation | Atom economy, reduced waste, access to novel derivatives. |
| Flow Chemistry | Improved control, scalability, enhanced safety. |
| Photoredox Catalysis | Mild reaction conditions, novel bond formations. |
Exploration of Undiscovered Biological Targets and Therapeutic Applications
The pyrrolo[2,3-c]pyridine scaffold has demonstrated a wide range of biological activities, and future research is poised to uncover new therapeutic applications by exploring previously undiscovered molecular targets. While derivatives have shown promise as kinase inhibitors, their potential extends to other areas of therapeutic intervention.
Future research in this area will likely focus on:
Epigenetic Targets: The discovery of pyrrolo[2,3-c]pyridines as inhibitors of Lysine-Specific Demethylase 1 (LSD1) highlights the potential of this scaffold to modulate epigenetic pathways. Further investigation into other histone-modifying enzymes could reveal new therapeutic avenues for cancer and other diseases.
Neurodegenerative Diseases: Given the role of certain kinases in the pathology of neurodegenerative disorders like Alzheimer's disease, the development of selective pyrrolo[2,3-c]pyridine-based inhibitors for neuronal targets is a promising area of research.
Infectious Diseases: The structural similarity of the pyrrolo[2,3-c]pyridine core to purines suggests that these compounds could be investigated as inhibitors of viral or bacterial enzymes that process purine (B94841) analogs.
Rational Design Strategies for Enhanced Selectivity and Potency
To maximize the therapeutic potential of pyrrolo[2,3-c]pyridine derivatives, future research will heavily rely on rational design strategies to enhance their selectivity and potency for specific biological targets. The integration of computational and experimental approaches will be crucial for the development of next-generation drug candidates.
Key rational design strategies include:
Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structures of target proteins, SBDD allows for the design of inhibitors with improved binding affinity and selectivity. This approach can guide the modification of the this compound scaffold to optimize interactions with the active site of a target enzyme.
Scaffold Hopping and Molecular Hybridization: Replacing the pyrrolo[2,3-c]pyridine core with other bioisosteric scaffolds or combining it with pharmacophoric elements from other known inhibitors can lead to the discovery of novel compounds with improved drug-like properties.
Fragment-Based Drug Discovery (FBDD): Screening of small molecular fragments for binding to a target protein can identify key interactions that can then be elaborated into more potent lead compounds based on the pyrrolo[2,3-c]pyridine scaffold.
Integration of Advanced Research Technologies in Pyrrolo[2,3-c]pyridine Research
The advancement of pyrrolo[2,3-c]pyridine research will be significantly accelerated by the integration of cutting-edge technologies that enable a deeper understanding of their biological activities and mechanisms of action.
Future technological integrations will likely involve:
Cryo-Electron Microscopy (Cryo-EM): For large protein complexes that are difficult to crystallize, cryo-EM can provide high-resolution structural information, facilitating structure-based design of novel inhibitors.
Chemical Proteomics: This technology can be used to identify the cellular targets of pyrrolo[2,3-c]pyridine derivatives on a proteome-wide scale, potentially uncovering novel mechanisms of action and off-target effects.
Artificial Intelligence and Machine Learning: AI-driven algorithms can be employed to analyze large datasets from high-throughput screening and computational studies to predict the biological activity of novel pyrrolo[2,3-c]pyridine analogs and guide synthetic efforts.
Role of Pyrrolo[2,3-c]pyridine as a Building Block for Complex Molecular Architectures
Beyond its direct use as a pharmacophore, the pyrrolo[2,3-c]pyridine scaffold serves as a versatile building block for the synthesis of more complex molecular architectures with unique biological properties. Its inherent structural features and synthetic tractability make it an ideal starting point for the construction of novel polycyclic and macrocyclic compounds.
Future applications in this domain may include:
Natural Product Synthesis: The pyrrolo[2,3-c]pyridine core can be incorporated into the total synthesis of complex natural products, providing access to novel analogs with potentially enhanced biological activity.
Development of Chemical Probes: Functionalized pyrrolo[2,3-c]pyridine derivatives can be developed as chemical probes to study the function and localization of specific proteins within a cellular context.
Materials Science: The unique electronic and photophysical properties of the pyrrolo[2,3-c]pyridine system could be exploited in the design of novel organic materials for applications in electronics and imaging.
Q & A
Q. What are the optimal synthetic routes for 7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, and how can yield be improved?
Gold(III)-catalyzed intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides is a robust method. Terminal alkynes favor 6-exo-dig cyclization (yielding pyrrolo[2,3-c]pyridines), while substituted alkynes may lead to 7-endo-dig pathways. Solvent choice (e.g., dichloromethane) and catalyst loading (5–10 mol% AuCl₃) significantly impact regioselectivity and yield .
Q. Which analytical techniques are critical for structural confirmation of pyrrolo[2,3-c]pyridine derivatives?
Single-crystal X-ray diffraction is definitive for resolving regiochemistry, as shown by studies determining dihedral angles (e.g., 7.91° between phenyl and pyrrolopyridine rings) . Complementary methods include:
- ¹H/¹³C NMR : Deshielded pyridine protons (δ 8.2–8.5 ppm) and quaternary carbon signals (δ 140–150 ppm).
- HRMS : Molecular ion peaks (e.g., m/z 272.72 for C₁₅H₁₃ClN₂O) confirm molecular weight .
Q. How can initial biological activity screening be designed for this compound?
Prioritize assays aligned with known pharmacological targets, such as kinase inhibition (e.g., EGFR, VEGFR) . Use cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., A431) with controls for metabolic stability. SAR studies should systematically vary substituents (e.g., methoxy, methyl groups) to identify key pharmacophores .
Advanced Research Questions
Q. How can regiochemical challenges during N-protection or functionalization be resolved?
For methoxymethyl protection, NaH in THF at 0°C to RT produces a 1:1.6 ratio of N1 vs. N7 regioisomers. Flash chromatography (silica gel, ethyl acetate/hexane) separates isomers. Computational modeling of charge distribution in intermediates predicts regioselectivity .
Q. What strategies address contradictions in structure-activity relationship (SAR) data?
- Meta-analysis : Compare bioactivity across derivatives (e.g., 5-chloro vs. 7-methoxy substitutions).
- Crystallography : Resolve binding modes (e.g., π-π interactions between pyridine and phenyl rings, centroid distances ~3.8 Å) .
- Multi-target profiling : Assess off-target effects using kinase panels to explain anomalous activity .
Q. Which computational methods enhance the design of pyrrolo[2,3-c]pyridine derivatives?
- DFT calculations : Optimize geometries and predict electronic properties (e.g., HOMO/LUMO levels).
- Docking studies : Model interactions with targets like EGFR (PDB: 1M17) using software like AutoDock.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can metabolic stability be improved without compromising activity?
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluoro) at C-5 to reduce CYP450 oxidation.
- Prodrug strategies : Mask polar groups (e.g., esterify carboxylic acids) to enhance bioavailability.
- In vitro assays : Use liver microsomes to identify metabolic hotspots .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Value (Example) | Reference |
|---|---|---|
| Dihedral angle (phenyl ring) | 7.91° | |
| Centroid distance (π-π) | 3.807 Å | |
| Hydrogen bond (C–H⋯O) | 2.32 Å |
Q. Table 2. Gold-Catalyzed Cyclization Outcomes
| Alkyne Type | Cyclization Mode | Product | Yield Range |
|---|---|---|---|
| Terminal | 6-exo-dig | Pyrrolo[2,3-c]pyridine | 60–75% |
| Phenyl-substituted | 7-endo-dig | Pyrrolo-azepine | 40–55% |
| Conditions: AuCl₃ (5 mol%), DCM, RT, 12h . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
